Regulatory Designation as a Specified Rufinamide Impurity
This compound is explicitly identified and designated in regulatory monographs as a process-related impurity of the antiepileptic drug Rufinamide (1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide) [1]. Unlike general triazole compounds or even other Rufinamide-related substances like the 5-carboxamide regioisomer, this specific nitrile analog is a key marker for process control and stability studies [2]. It is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use as a reference standard for Abbreviated New Drug Application (ANDA) and commercial quality control [3].
| Evidence Dimension | Regulatory Recognition |
|---|---|
| Target Compound Data | Designated as 'Rufinamide Cyano Impurity' and 'Rufinamide Nitrile Impurity' |
| Comparator Or Baseline | Generic triazole analogs or unspecified impurities |
| Quantified Difference | Qualitative - not applicable |
| Conditions | Pharmaceutical regulatory framework (e.g., USP monographs) |
Why This Matters
For procurement in a GMP/GLP environment, this regulatory designation is the primary differentiator, as only this specific compound can serve as the certified reference standard for validated analytical methods targeting this impurity.
- [1] Pharmaffiliates. (n.d.). CAS No : 202003-06-3 | Product Name : Rufinamide Cyano Impurity. Retrieved from https://www.pharmaffiliates.com View Source
- [2] Veeprho. (2022). 202003-06-3: Rufinamide Nitrile Impurity. Retrieved from https://www.veeprho.com View Source
- [3] ChemWhat. (n.d.). Rufinamide cyano impurity CAS#: 202003-06-3. Retrieved from https://www.chemwhat.com View Source
